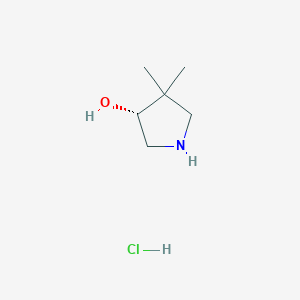

(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride

描述

(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and two methyl groups at the 4-position of the pyrrolidine ring, with an (R)-configuration at the stereocenter. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its CAS number is 1795504-80-1 (from ), and it is structurally related to intermediates used in drug discovery, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. For example, derivatives of 4,4-dimethylpyrrolidin-3-ol have been studied in crystallographic analyses of proteins like DHTKD1, highlighting their role in fragment-based drug design .

属性

IUPAC Name |

(3R)-4,4-dimethylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)4-7-3-5(6)8;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEZDLLOUKRCJG-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@@H]1O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152110-88-7 | |

| Record name | 3-Pyrrolidinol, 4,4-dimethyl-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152110-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Dimethylpyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4,4-Dimethylpyrrolidin-3-ol hydrochloride often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Catalysis: Use of specific catalysts to enhance the reaction rate.

Purification: Techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.

化学反应分析

Types of Reactions

®-4,4-Dimethylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines and ketones, depending on the reaction conditions and reagents used.

科学研究应用

®-4,4-Dimethylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of ®-4,4-Dimethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

相似化合物的比较

(3S)-4,4-Dimethylpyrrolidin-3-ol

This compound is the stereoisomer of the (R)-form, differing only in the configuration at the 3-position hydroxyl group. The (S)-isomer (CAS: 1186299-11-5) is reported in and . Stereochemical differences significantly influence biological activity; for instance, enantiomers may exhibit distinct binding affinities to chiral targets.

1-Benzyl-4,4-dimethylpyrrolidin-3-ol

This analog (CAS: 1186299-10-4) introduces a benzyl group at the 1-position of the pyrrolidine ring (). Such modifications are common in prodrug design or to modulate pharmacokinetic properties.

exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride

With a bicyclic structure (CAS: 92053-25-3, ), this compound shares a hydroxyl group and hydrochloride salt but features a rigid bicyclo framework. The constrained geometry may enhance selectivity for specific biological targets, such as G protein-coupled receptors, though at the cost of synthetic complexity .

Functional Group Variations

(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride

This derivative (CAS: 1408076-44-7, ) replaces the hydroxyl group with a carboxylic acid and introduces fluorine atoms at the 4-position. The carboxylic acid enhances hydrogen-bonding capacity, which could improve target engagement in enzyme inhibitors. Fluorination typically increases metabolic stability and bioavailability, as seen in FDA-approved drugs like sitagliptin .

3,3-Dimethylpyrrolidine Hydrochloride

In contrast to the 4,4-dimethyl substitution, this compound (CAS: 792915-20-9, ) places methyl groups at the 3-position.

Pharmacologically Relevant Hydrochloride Salts

Cyproheptadine Hydrochloride and Paroxetine Hydrochloride

These clinically used hydrochlorides () share the salt form with the target compound but differ markedly in structure. Cyproheptadine (a serotonin antagonist) and paroxetine (an SSRI) demonstrate how hydrochloride salts are employed to optimize solubility and dissolution rates for oral administration. Comparatively, (R)-4,4-dimethylpyrrolidin-3-ol hydrochloride’s smaller size and lack of aromatic systems may limit its direct therapeutic use but favor its role as a building block in medicinal chemistry .

Clindamycin Hydrochloride

This antibiotic’s hydrochloride salt () underscores the importance of salt forms in stabilizing hygroscopic compounds. Unlike clindamycin, which has a complex macrolide structure, this compound’s simplicity allows for versatile derivatization .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

生物活性

(R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and two methyl groups at the 4-position. Its chemical structure can be represented as follows:

- Chemical Formula : C₆H₁₄ClNO

- Molecular Weight : 145.64 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Caspase activation |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |

The induction of apoptosis suggests that this compound may serve as a promising candidate for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may act as a modulator of specific receptors that are crucial for cell signaling pathways related to growth and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multi-drug resistant Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections .

Case Study 2: Cancer Cell Apoptosis

In another study focusing on breast cancer cells, treatment with this compound resulted in significant cell death compared to controls. Flow cytometry analysis confirmed increased levels of apoptosis markers after treatment .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-4,4-Dimethylpyrrolidin-3-ol hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves cyclization reactions of appropriately substituted precursors. For example, refluxing intermediates with chloranil in xylene (as described for pyrrole derivatives in ) can yield pyrrolidine scaffolds. Purification via recrystallization (methanol or ethanol) or column chromatography is critical to achieve >95% purity. Monitoring reaction progress with TLC or HPLC is advised to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., distinguishing methyl groups at C4).

- HPLC-MS : Assess purity and detect trace impurities (e.g., diastereomers or unreacted intermediates).

- X-ray Crystallography : Resolve absolute configuration for chiral centers, as demonstrated for structurally related pyrrolidine derivatives in and .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow GHS-compliant precautions:

- PPE : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact (similar to guidelines for 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride in ).

- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors.

- Waste Disposal : Segregate acidic waste and neutralize before disposal, as outlined for pyrazolo-pyridine dihydrochlorides in .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during synthesis of the (R)-enantiomer?

- Methodological Answer : Utilize chiral auxiliaries or catalysts to enforce stereoselectivity. For example, asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can enhance enantiomeric excess (ee). Analytical chiral HPLC with amylose-based columns can monitor ee, as applied to (3R,4S)-4-aminooxan-3-ol hydrochloride in .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test solubility and degradation in buffers (pH 1–12) using UV-Vis spectroscopy. Hydrochloride salts typically degrade in alkaline conditions, releasing free base.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at 2–8°C in airtight containers to prevent hygroscopic degradation, as recommended for similar hydrochloride salts in .

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%).

- Control Impurities : Trace impurities (e.g., residual solvents) may interfere with bioactivity. Use ultra-pure batches (≥99% by HPLC) and validate results across multiple labs, as emphasized in for qualitative research rigor .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to putative targets (e.g., enzymes or receptors).

- Metabolomic Profiling : Apply LC-MS/MS to track metabolic pathways influenced by the compound, similar to approaches for metformin hydrochloride in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。